molecular formula C18H17N3O4 B2580664 (7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034279-29-1

(7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2580664
CAS No.: 2034279-29-1
M. Wt: 339.351
InChI Key: JBYKBOUNISKCFU-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that integrates multiple functional groups, including a methoxybenzofuran, a pyridazin-3-yloxy, and a pyrrolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach is:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes under acidic conditions.

    Pyridazin-3-yloxy Substitution: The pyridazin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable pyridazinone derivative reacts with an appropriate halide.

    Pyrrolidin-1-yl Methanone Formation: The final step involves the formation of the pyrrolidin-1-yl methanone moiety, which can be achieved through amide bond formation reactions using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

    Substitution: The pyridazin-3-yloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazin-3-yloxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the pyridazinone and pyrrolidine moieties, which are known to possess various biological activities such as anti-inflammatory, analgesic, and antimicrobial effects .

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications. The combination of different pharmacophores within a single molecule may result in multi-target drugs with enhanced efficacy and reduced side effects.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone would depend on its specific biological target. The pyridazinone moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone lies in its multi-functional structure, which combines the properties of benzofuran, pyridazinone, and pyrrolidine. This combination may result in novel biological activities and enhanced pharmacological profiles compared to simpler analogs.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-14-5-2-4-12-10-15(25-17(12)14)18(22)21-9-7-13(11-21)24-16-6-3-8-19-20-16/h2-6,8,10,13H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYKBOUNISKCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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